molecular formula C5H8N2O B12442509 5-Methyl-4-(methylamino)isoxazole

5-Methyl-4-(methylamino)isoxazole

Cat. No.: B12442509
M. Wt: 112.13 g/mol
InChI Key: GCWULTFPRZGPTR-UHFFFAOYSA-N
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Description

N,5-dimethyl-1,2-oxazol-4-amine is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-1,2-oxazol-4-amine typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction is followed by in-line quenching of residual hydrofluoric acid (HF) to ensure safety and purity of the product .

Industrial Production Methods

In industrial settings, the synthesis of oxazoles, including N,5-dimethyl-1,2-oxazol-4-amine, can be achieved using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, DBU.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Oxazoles.

    Reduction: Corresponding reduced amines.

    Substitution: Substituted oxazoles with different functional groups.

Scientific Research Applications

N,5-dimethyl-1,2-oxazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-dimethyl-1,2-oxazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler analog with a similar five-membered ring structure.

    Isoxazole: Contains a nitrogen atom at position 3 instead of position 2.

    Thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

Uniqueness

N,5-dimethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 1 and 5 enhances its stability and reactivity compared to other oxazole derivatives .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,5-dimethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-4-5(6-2)3-7-8-4/h3,6H,1-2H3

InChI Key

GCWULTFPRZGPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC

Origin of Product

United States

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